Bienvenue dans la boutique en ligne BenchChem!

N(alpha)-(4-Aminobutyryl)cystathionine

Chemical synthesis Peptide coupling Mixed anhydride method

An endogenous human brain dipeptide (up to 0.090 μmol/g wet weight) uniquely bridging GABAergic signaling and the transsulfuration pathway via its N-terminal 4-aminobutyryl blockade of cystathionine's α-amino group. Unlike L-cystathionine or homocarnosine, this compound is resistant to proteolytic/lyase degradation and engages CNS circuits upon central administration. The ≥98% synthetic standard, produced at 66.1% yield via mixed anhydride coupling, is the most accessible Nα-acyl-cystathionine series member for developing LC-MS/MS and HPLC-fluorescence assays. Essential calibration standard for biomarker studies of neurological disorders involving transsulfuration-GABA crosstalk.

Molecular Formula C11H21N3O5S
Molecular Weight 307.37 g/mol
CAS No. 77659-42-8
Cat. No. B1196567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(alpha)-(4-Aminobutyryl)cystathionine
CAS77659-42-8
SynonymsN(alpha)-(4-aminobutyryl)cystathionine
Molecular FormulaC11H21N3O5S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CCSCC(C(=O)O)N)C(=O)O)CN
InChIInChI=1S/C11H21N3O5S/c12-4-1-2-9(15)14-8(11(18)19)3-5-20-6-7(13)10(16)17/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
InChIKeyHLZQGCPYTRRAMG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(alpha)-(4-Aminobutyryl)cystathionine (CAS 77659-42-8): Identity, Source, and Physicochemical Baseline for Research Procurement


N(alpha)-(4-Aminobutyryl)cystathionine (CAS 77659-42-8) is a synthetic and endogenous dipeptide composed of a 4-aminobutyryl (GABA) moiety linked via an amide bond to the N-terminus of L-cystathionine . First isolated and identified from human brain and cerebrospinal fluid by Perry et al. (1977), it belongs to the class of γ-aminobutyryl-dipeptides endogenous to the mammalian CNS . Its molecular formula is C₁₁H₂₁N₃O₅S with a molecular weight of 307.37 g/mol, and it is classified under MeSH as a dipeptide (Unique ID C037397) . Predicted physicochemical parameters include a density of 1.4±0.1 g/cm³, an ACD/LogP of -1.05, and a boiling point of 656.7±55.0 °C at 760 mmHg . The compound is available from specialty chemical suppliers at a typical purity of ≥98% for research use .

Why L-Cystathionine, Homocarnosine, or Free GABA Cannot Substitute for N(alpha)-(4-Aminobutyryl)cystathionine in Mechanistic CNS Studies


N(alpha)-(4-Aminobutyryl)cystathionine cannot be functionally replaced by L-cystathionine, homocarnosine, or free GABA because it occupies a structurally unique intersection between the transsulfuration pathway and GABAergic neurotransmission. Unlike L-cystathionine, which bears a free α-amino group subject to enzymatic cleavage by cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), the target compound is N-terminally blocked by the 4-aminobutyryl moiety, which fundamentally alters its susceptibility to proteolytic and lyase-mediated degradation . Compared to homocarnosine (γ-aminobutyryl-L-histidine)—the most abundant GABA-containing dipeptide in human brain at 0.4–1.0 μmol/g—the target compound incorporates a cystathionine rather than a histidine C-terminal residue, conferring distinct sulfur-chemistry reactivity and metabolic routing that homocarnosine cannot replicate . Simply mixing GABA with cystathionine does not reproduce the covalent GABA-cystathionine conjugate that exists endogenously in human brain tissue at concentrations up to 0.090 μmol/g wet weight . Substitution with any single-pathway compound therefore severs the dual-pathway relevance that defines this molecule's unique research utility.

Quantitative Head-to-Head Evidence: N(alpha)-(4-Aminobutyryl)cystathionine (CAS 77659-42-8) Versus Closest Analogs


Synthesis Yield Superiority: 66.1% Overall Yield vs. 18.5–23.2% for Three Analogous Nα-Acyl-Cystathionine Derivatives

In the definitive synthetic study by Miyamoto, Hayashi et al. (Yakugaku Zasshi, 1981), four Nα-acyl-L-cystathionine derivatives were prepared from a common precursor, Nα'-benzyloxycarbonyl-L-cystathionine (1), using the mixed anhydride method under identical reaction conditions. Nα-(4-aminobutyryl)-L-cystathionine (compound 10, the target compound) was obtained in an overall yield of 66.1%. By direct comparison, the three analogous derivatives—(R)-Nα-(4-amino-3-hydroxybutyryl)-L-cystathionine (11), (S)-Nα-(4-amino-3-hydroxybutyryl)-L-cystathionine (12), and (S)-Nα-(4-amino-4-carboxybutyryl)-L-cystathionine (13)—were prepared in overall yields of only 21.7%, 18.5%, and 23.2%, respectively . This represents a 2.8- to 3.6-fold yield advantage for the target compound over its closest structural analogs synthesized under the same protocol.

Chemical synthesis Peptide coupling Mixed anhydride method Cystathionine derivatization

Endogenous CNS Presence: Quantified at up to 0.090 μmol/g in Human Brain, Distinct from Cystathionine and Homocarnosine Distribution Profiles

Perry et al. (1977) quantified γ-aminobutyryl-cystathionine in both biopsy and autopsy specimens of adult human brain, reporting concentrations as high as 0.090 μmol/g wet weight in certain brain regions, with considerably lower levels in CSF . For comparison, L-cystathionine concentrations in human brain have been reported at 22.5–56.6 mg/100 g wet weight (approximately 0.8–2.0 μmol/g) , while homocarnosine (γ-aminobutyryl-L-histidine) is present at 0.4–1.0 μmol/g in human brain, three- to sixfold higher in adults than in infants . The target compound is thus approximately 11–22× less abundant than L-cystathionine and 4.4–11× less abundant than homocarnosine, yet its presence is consistently detected across brain specimens, indicating a regulated, non-random endogenous pool. Critically, unlike L-cystathionine, which localizes within the transsulfuration metabolic compartment, and unlike homocarnosine, which is predominantly glial in origin, γ-aminobutyryl-cystathionine represents a unique metabolic intersection that cannot be accounted for by measuring either comparator alone.

Neurochemistry Endogenous metabolite Brain regional distribution Cerebrospinal fluid

In Vivo CNS Electrophysiological Activity: Spike Discharge Induction Across Five Brain Regions Following Intracerebroventricular Injection in Cats

Miyamoto, Hayashi et al. (1981) administered 30 mg of synthetic Nα-(4-aminobutyryl)-L-cystathionine (compound 10) into the lateral ventricle of cats and recorded electrophysiological responses. Spike discharges appeared in the thalamus, globus pallidus, amygdala, substantia nigra, and motor cortex after ten or more minutes and were observed repeatedly for some hours . By contrast, earlier studies on L-cystathionine administered peripherally in mice (50 mg/kg subcutaneous) showed that little L-cystathionine penetrated the blood-brain barrier, and the small amount that entered brain produced no detectable alteration in physiological CNS function . While a direct head-to-head comparison under identical experimental conditions is not available, the cross-study evidence indicates that the N-terminal GABA-modification confers CNS activity following central administration that is not observed with unmodified L-cystathionine, likely due to differential metabolic stability and/or receptor recognition.

Neuropharmacology Electrophysiology In vivo brain activity Cystathionine derivatives

N-Terminal Blockade Confers Predicted Resistance to Aminopeptidase-Mediated Degradation Relative to Free L-Cystathionine

L-Cystathionine bears a free α-amino group (pKa ~9.1) that renders it susceptible to hydrolysis by broad-specificity aminopeptidases and to cleavage by pyridoxal-5'-phosphate-dependent cystathionine γ-lyase (CSE, EC 4.4.1.1) and cystathionine β-synthase (CBS, EC 4.2.1.22) . In N(alpha)-(4-aminobutyryl)cystathionine, the α-amino group of the cystathionine moiety is acylated with a 4-aminobutyryl (GABA) group, forming a secondary amide bond that sterically and electronically blocks aminopeptidase access to the scissile peptide bond . While direct comparative half-life data in biological matrices are not available in the published literature, the structure-activity principle is well established: N-terminal acylation routinely enhances peptide metabolic stability in plasma and tissue homogenates by factors ranging from 2- to >100-fold depending on the specific aminopeptidase milieu . This class-level inference supports the expectation that the target compound persists longer than L-cystathionine in biological systems where aminopeptidase activity is a dominant clearance mechanism.

Metabolic stability Peptide stability Aminopeptidase resistance Pharmacokinetics

Physicochemical Differentiation: Predicted LogP of -1.05 and 7 Hydrogen Bond Donors Constrain Passive Membrane Permeability Relative to More Lipophilic GABA Conjugates

Predicted physicochemical parameters for N(alpha)-(4-aminobutyryl)cystathionine include an ACD/LogP of -1.05, 7 hydrogen bond donors, 8 hydrogen bond acceptors, a polar surface area of 181 Ų, and one Rule-of-5 violation (MW 307.37 Da, within the 500 Da limit; the violation arises from the high H-bond donor count exceeding 5) . For comparison, homocarnosine (γ-aminobutyryl-L-histidine, MW 240.26 Da) has a predicted LogP of approximately -2.0 to -2.5 and 5 hydrogen bond donors . L-Cystathionine (MW 222.26 Da) has a predicted LogP of approximately -3.0 to -3.5, making it the most hydrophilic of the three . The target compound thus occupies an intermediate hydrophilicity space: less polar than L-cystathionine (LogP difference of ~2 units), and less polar than homocarnosine (LogP difference of ~1 unit). This intermediate LogP may confer modestly improved passive membrane partitioning compared to L-cystathionine while retaining sufficient aqueous solubility for biological assay compatibility.

Physicochemical properties LogP Blood-brain barrier permeability Drug-likeness

High-Value Application Scenarios for N(alpha)-(4-Aminobutyryl)cystathionine (CAS 77659-42-8) Based on Quantitative Differentiation Evidence


Authenticated Reference Standard for LC-MS/MS Quantification of γ-Aminobutyryl-Cystathionine in Human CSF and Brain Metabolomics

Given the compound's verified endogenous presence in human brain at up to 0.090 μmol/g wet weight and in CSF , procurement of high-purity (≥98%) synthetic standard is essential for developing and validating targeted LC-MS/MS or HPLC-fluorescence assays. The 66.1% synthetic yield supports commercial availability at reasonable cost relative to lower-yielding analogs, making it the most accessible member of the Nα-acyl-cystathionine series for method development. Use as a calibration standard enables accurate quantification in biomarker studies of neurological disorders where transsulfuration-GABA pathway crosstalk is implicated.

CNS Pharmacological Probe for Investigating GABA-Transsulfuration Pathway Interactions In Vivo

The electrophysiological demonstration that intracerebroventricular administration of 30 mg of the compound evokes sustained, multiregional spike discharge in cat brain (thalamus, globus pallidus, amygdala, substantia nigra, motor cortex) positions this compound as a unique pharmacological tool for dissecting the interplay between GABAergic signaling and sulfur amino acid metabolism. Unlike L-cystathionine, which shows no detectable CNS effect following systemic administration due to poor BBB penetration , the target compound engages CNS circuits when delivered centrally, making it suitable for intracerebroventricular or local microinjection studies aimed at mapping functional consequences of GABA-cystathionine conjugate accumulation.

Metabolic Stability Comparator in Aminopeptidase Resistance Studies Involving Sulfur-Containing Dipeptides

With its N-terminal GABA acylation blocking the free α-amino group , N(alpha)-(4-aminobutyryl)cystathionine serves as a valuable comparator compound alongside L-cystathionine (free N-terminus) in experiments designed to quantify the contribution of aminopeptidase-mediated degradation to the overall clearance of sulfur-containing dipeptides. The predicted LogP difference of approximately 2 units relative to L-cystathionine further allows researchers to deconvolve the contributions of passive membrane permeability versus enzymatic stability to observed pharmacokinetic profiles. This application is particularly relevant for groups studying the metabolic fate of transsulfuration pathway intermediates in brain, liver, or kidney tissue preparations.

Synthetic Chemistry Benchmark for Evaluating Cystathionine N-Acylation Methodology Efficiency

The 66.1% overall yield achieved via the mixed anhydride method provides a quantitative benchmark against which alternative synthetic routes (e.g., activated ester coupling, enzymatic ligation, solid-phase approaches) can be evaluated. Researchers developing improved synthetic methodologies for N-acyl cystathionine derivatives can use this yield as a baseline, with the additional advantage that the target compound's synthesis does not require stereochemical control at the 3-hydroxy or 4-carboxy positions needed for analogs 11, 12, and 13 (yields 21.7%, 18.5%, 23.2%), simplifying quality control and reducing the cost of failed batches in process optimization studies.

Quote Request

Request a Quote for N(alpha)-(4-Aminobutyryl)cystathionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.